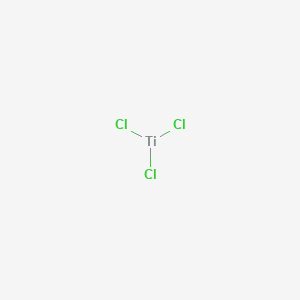

Titanium trichloride

説明

特性

IUPAC Name |

trichlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPGGFAJWQGJC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ti](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiCl3, Cl3Ti | |

| Record name | Titanium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11130-18-0 (cpd with unspecified MF) | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052870 | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7705-07-9 | |

| Record name | Titanium chloride (TiCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium chloride (TiCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Polymorphs of Titanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium trichloride (B1173362) (TiCl₃) is a crucial inorganic compound with significant industrial applications, most notably as a Ziegler-Natta catalyst in the production of polyolefins. Its catalytic activity and stereospecificity are highly dependent on its crystalline form. TiCl₃ exists in four distinct polymorphs: α, β, γ, and δ, each possessing unique structural and physical properties. This guide provides a comprehensive overview of these polymorphs, including their structural characteristics, synthesis protocols, and their roles in catalysis.

Polymorphs of Titanium Trichloride: A Comparative Overview

This compound polymorphs are primarily distinguished by the packing of the chloride ions and the arrangement of the titanium ions within the crystal lattice. All forms feature titanium in an octahedral coordination sphere.[1] The α, γ, and δ forms are violet, layered structures, while the β form is a brown, needle-like crystal.[1]

Data Presentation: Crystallographic and Physical Properties

The key crystallographic and physical properties of the four TiCl₃ polymorphs are summarized in the table below for easy comparison.

| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |

| Color | Violet | Brown | Violet | Violet |

| Crystal System | Trigonal (Hexagonal) | Hexagonal | Trigonal (Cubic) | Disordered α/γ |

| Space Group | P-31m[2] | P6₃/mcm[3] | P3₁12[4] | - |

| Chloride Packing | Hexagonal close-packed[1] | - | Cubic close-packed[1] | Intermediate between hexagonal and cubic close-packed[1] |

| Ti-Ti Distance | 3.60 Å[1] | 2.91 Å[1] | 3.60 Å[1] | 3.60 Å[1] |

| Magnetic Property | Paramagnetic[1] | Paramagnetic with strong metal-metal interactions[1] | Paramagnetic[1] | Paramagnetic[1] |

| Catalytic Activity (Propylene Polymerization) | High stereospecificity | Low stereospecificity | High stereospecificity | High stereospecificity |

Synthesis of this compound Polymorphs

The synthesis method employed dictates the resulting polymorph of this compound. The most common precursor for TiCl₃ synthesis is titanium tetrachloride (TiCl₄).

Experimental Protocols

1. Synthesis of α-Titanium Trichloride (α-TiCl₃)

Alpha-titanium trichloride is typically produced by the high-temperature reduction of titanium tetrachloride.

-

Method 1: Hydrogen Reduction

-

Reaction: 2 TiCl₄ + H₂ → 2 TiCl₃ + 2 HCl[1]

-

Procedure: Titanium tetrachloride vapor is passed through a reaction tube with a stream of hydrogen gas at a temperature of approximately 400°C.[5] The resulting violet, crystalline α-TiCl₃ is collected in a cooler section of the apparatus. The process requires careful control of temperature and flow rates to ensure complete reduction and prevent the formation of other titanium subchlorides.

-

-

Method 2: Aluminum Reduction

2. Synthesis of β-Titanium Trichloride (β-TiCl₃)

The brown, fibrous β-polymorph is generally obtained through a lower-temperature reduction of TiCl₄.

-

Procedure: The reaction between titanium tetrachloride and an organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), is carried out at a low temperature, typically between 0 and 100°C.[5] The resulting brown precipitate of β-TiCl₃ is then washed with a hydrocarbon solvent and dried under vacuum.

3. Synthesis of γ-Titanium Trichloride (γ-TiCl₃)

Gamma-titanium trichloride is formed by heating the β-form or by specific reduction methods at moderate temperatures.

-

Procedure: β-TiCl₃ is heated in an inert atmosphere at a temperature range of 150-200°C.[5] This thermal treatment induces a structural rearrangement from the fibrous β-form to the layered γ-form.

4. Synthesis of δ-Titanium Trichloride (δ-TiCl₃)

The delta-polymorph is a disordered structure intermediate between the α and γ forms and is often produced by mechanical treatment of other polymorphs.

-

Procedure: Alpha or gamma-titanium trichloride is subjected to prolonged ball milling. The mechanical energy input induces stacking faults in the crystal lattice, leading to the formation of the δ-polymorph.[1]

Role in Ziegler-Natta Catalysis

This compound, particularly the α, γ, and δ polymorphs, is a cornerstone of heterogeneous Ziegler-Natta catalysts for the polymerization of α-olefins like propylene (B89431).[1] The catalytic activity and, crucially, the stereoselectivity of the polymerization are highly dependent on the TiCl₃ polymorph used.

Signaling Pathway: Ziegler-Natta Polymerization with TiCl₃

The mechanism of Ziegler-Natta polymerization is a complex process involving the activation of the titanium catalyst by an organoaluminum co-catalyst, followed by the coordination and insertion of the monomer.

Caption: Ziegler-Natta polymerization mechanism with a TiCl₃ catalyst.

The process begins with the activation of the TiCl₃ catalyst by an organoaluminum compound, leading to the formation of an active titanium-carbon bond on the crystal surface.[6][7] A propylene monomer then coordinates to the vacant orbital of the titanium center, forming a π-complex.[6] This is followed by the insertion of the monomer into the Ti-C bond, extending the polymer chain.[6] This cycle repeats, leading to the formation of a long polymer chain. The specific crystal structure of the TiCl₃ polymorph influences the stereochemistry of the monomer insertion, which in turn determines the tacticity (isotactic, syndiotactic, or atactic) of the resulting polypropylene.

Experimental Workflows and Logical Relationships

The relationships between the different polymorphs and their synthesis pathways can be visualized to provide a clear understanding of their interconversion.

Caption: Synthesis pathways for the different polymorphs of TiCl₃.

This diagram illustrates that α- and β-TiCl₃ are typically synthesized directly from TiCl₄ under different temperature conditions. The γ-polymorph is obtained by the thermal treatment of the β-form, and the δ-polymorph is a result of mechanical grinding of either the α or γ forms.

Conclusion

The polymorphic nature of this compound is a critical factor in its application as a Ziegler-Natta catalyst. The distinct crystal structures of the α, β, γ, and δ polymorphs directly influence their catalytic performance, particularly in controlling the stereochemistry of polypropylene. A thorough understanding of the synthesis and structural characteristics of each polymorph is essential for the rational design and optimization of catalysts for olefin polymerization and other chemical transformations. This guide provides a foundational understanding for researchers and professionals working in catalysis and materials science.

References

- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Materials Data on TiCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 4. mp-569756: TiCl3 (trigonal, P3_112, 151) [legacy.materialsproject.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Laboratory Synthesis of α-Titanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methods for the synthesis of α-titanium trichloride (B1173362) (α-TiCl₃), a critical reagent and catalyst in various chemical applications, including Ziegler-Natta polymerization. The document details established experimental protocols, presents quantitative data in accessible formats, and visualizes the procedural workflows for clarity and reproducibility in a laboratory setting.

Introduction to α-Titanium Trichloride

Titanium(III) chloride (TiCl₃) is an inorganic compound that exists in four distinct crystalline forms or polymorphs: α, β, γ, and δ.[1] The α-polymorph, α-TiCl₃, possesses a layered hexagonal structure with hexagonally close-packed chloride anions.[2] This violet, crystalline solid is paramagnetic due to the presence of a single d-electron in the titanium atom.[1] Its utility as a catalyst, particularly in olefin polymerization, is well-established. For laboratory applications, the synthesis of pure, active α-TiCl₃ is often a prerequisite for successful experimentation. This guide focuses on the practical synthesis of the α-form of titanium trichloride.

Synthesis Methodologies

The laboratory preparation of α-TiCl₃ predominantly involves the reduction of titanium(IV) chloride (TiCl₄). Several reducing agents can be employed, each with specific advantages and procedural nuances. The most common methods are detailed below.

A well-established method for producing α-TiCl₃ is the high-temperature reduction of TiCl₄ with hydrogen gas.[3] This process typically yields the α-form of this compound directly.

Experimental Protocol:

-

A stream of hydrogen gas is saturated with titanium(IV) chloride vapor.

-

The gas mixture is passed through a heated reaction tube. A common setup involves two concentric tubes where the inner tube is heated electrically.[4]

-

The reduction reaction, 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl , occurs at the hot surface.[3][4]

-

The solid α-TiCl₃ product deposits on a cooled surface within the apparatus.[4]

-

An improved apparatus utilizes a hot tungsten filament suspended in a reaction kettle containing refluxing TiCl₄. The reaction occurs on the filament's surface, and the product collects at the bottom.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 400 °C | [5] |

| Filament Temperature (Tungsten) | 1000 °C | [6] |

| Yield | 150-200 g per day | [4] |

| Product Purity | ~98% | [4] |

Logical Workflow for Hydrogen Reduction:

References

β-Titanium Trichloride: A Technical Guide to Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) chloride (TiCl₃) is an inorganic compound of significant interest, primarily for its role as a crucial component in Ziegler-Natta catalysts for the production of polyolefins.[1] It exists in four distinct crystalline polymorphs: α, β, γ, and δ.[1] Among these, the β-form exhibits unique structural and electronic properties that influence its catalytic activity. This technical guide provides an in-depth analysis of the crystal structure and properties of β-titanium trichloride (B1173362), including detailed experimental protocols for its synthesis and characterization.

Crystal Structure of Titanium Trichloride Polymorphs

This compound polymorphs are distinguished by their crystallography and magnetic properties.[1] While all forms feature titanium in an octahedral coordination sphere, the arrangement of these octahedra and the packing of the chloride anions differ significantly.[1]

The β-form of TiCl₃ is distinguished by its unique one-dimensional chain-like structure. It crystallizes as brown, needle-like crystals.[1] The structure is composed of linear chains of TiCl₆ octahedra that share opposite faces.[2] This face-sharing arrangement results in a remarkably short titanium-titanium contact distance of 2.91 Å, which indicates strong metal-metal interactions along the chain.[1][2] This is in contrast to the violet, layered structures of the α, γ, and δ forms, where TiCl₆ octahedra share edges, leading to a much larger Ti-Ti distance of 3.60 Å that precludes direct metal-metal bonding.[1][2]

Logical Relationship of TiCl₃ Crystal Structures

The following diagram illustrates the fundamental structural differences between the β-polymorph and the layered α, γ, and δ polymorphs.

Crystallographic Data

The quantitative crystallographic data for the common polymorphs of TiCl₃ are summarized below for comparison. While β-TiCl₃ is known to have a hexagonal crystal system, detailed lattice parameters can vary based on the preparation method. The data for the layered forms are well-established.

| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ | δ-TiCl₃ |

| Crystal System | Trigonal (Hexagonal) | Hexagonal | Trigonal (Cubic) | Intermediate α-γ |

| Space Group | R-3 (148) | P6₃/mcm (193) | - | - |

| Appearance | Violet, plate-like | Brown, needles | Red-purple, layered | Purple, powder |

| Lattice Constants | a = 6.11 Å, c = 18.91 Å | a = 6.25 Å, c = 5.82 Å | - | - |

| Chloride Packing | Hexagonal Close-Packed | - | Cubic Close-Packed | Disordered |

| Ti-Ti Distance | 3.60 Å | 2.91 Å | 3.60 Å | 3.60 Å |

| Data sourced from multiple references, including[1][2][3][4]. |

Properties of β-Titanium Trichloride

The distinct structure of β-TiCl₃ gives rise to specific physical and chemical properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | TiCl₃ | [1] |

| Molar Mass | 154.225 g/mol | |

| Appearance | Brown, fibrous powder/needles | [5] |

| Density | ~2.64 g/cm³ | [1] |

| Melting Point | Decomposes at ~440 °C | [1][5] |

| Magnetic Property | Paramagnetic | [2] |

| Magnetic Susceptibility (χ) | +1110.0×10⁻⁶ cm³/mol (general TiCl₃) | [1] |

| Solubility | Soluble in water, ethanol, acetone, acetonitrile. Insoluble in ether, hydrocarbons. | [1][5] |

| Stability | Air-sensitive, hygroscopic. Can be pyrophoric. Reacts violently with water. | [6][5] |

| Thermal Transition | Converts to α-form at 250-300 °C in an inert atmosphere. | [5] |

Synthesis and Experimental Protocols

The synthesis of β-TiCl₃ typically involves the low-temperature reduction of titanium tetrachloride (TiCl₄). The choice of reducing agent and reaction conditions is critical to obtaining the desired polymorph.

Synthesis Pathways of TiCl₃ Polymorphs

This diagram outlines the general synthesis routes leading to the different crystalline forms of TiCl₃.

Protocol 1: Synthesis of β-TiCl₃ via Reduction with Hexamethyldisilane (B74624)

This protocol describes a method to produce an active, brown form of TiCl₃, likely the β-polymorph, which is particularly useful for subsequent chemical reactions.[7]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)

-

Dichloromethane (CH₂Cl₂)

-

Nitrogen gas (dry)

-

Ice bath

Apparatus:

-

50-mL three-necked, round-bottomed flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Oven-dry all glassware, assemble the apparatus, and purge thoroughly with dry nitrogen gas.

-

Charge the flask with 1.6 mL (15 mmol) of TiCl₄ and the dropping funnel with 3.0 mL (15 mmol) of hexamethyldisilane.

-

Cool the flask in an ice bath while stirring.

-

Add the hexamethyldisilane dropwise from the funnel over a period of 5 minutes. The solution will turn orange.

-

Remove the ice bath and heat the reaction mixture to 115°C for 4 hours. A dark brown solid will precipitate.

-

Cool the mixture to room temperature. Collect the solid product by filtration under an inert atmosphere.

-

Wash the solid product twice with 10 mL portions of dichloromethane.

-

Dry the final product, a brown powder, under vacuum.

Protocol 2: Purification of TiCl₃ by Distillation

Commercial TiCl₃ is often a mixture with aluminum trichloride (AlCl₃). This protocol details a method for purification via distillation.[8][9]

Materials:

-

Commercial TiCl₃-AlCl₃ mixture

-

Argon gas (high purity)

Apparatus:

-

Quartz distillation tube with multiple collection zones

-

Tube furnace with temperature controller

-

Vacuum pump

-

Glovebox

Procedure:

-

Place the TiCl₃-AlCl₃ mixture into the crucible at the end of the quartz distillation tube inside an argon-filled glovebox.

-

Assemble the distillation apparatus and place the tube inside the furnace.

-

Evacuate the tube and then backfill with high-purity argon gas. Maintain a slow argon flow.

-

Heat the crucible end of the tube to 700°C. A temperature gradient will be established along the tube.

-

Maintain the temperature for several hours. TiCl₃ and AlCl₃ will vaporize and condense in different temperature zones. Pure TiCl₃ typically condenses in the range of 270-430°C.

-

After the distillation is complete, cool the furnace to room temperature under argon.

-

Transfer the apparatus to a glovebox to collect the purified, crystalline TiCl₃ from the appropriate zone.

Characterization Methods

-

X-Ray Diffraction (XRD): XRD is the primary technique used to identify the specific polymorph of TiCl₃ by analyzing its crystal lattice structure. Samples must be sealed under an inert material (e.g., Kapton tape) to prevent decomposition from air and moisture.[8]

-

Magnetic Susceptibility: This measurement helps distinguish the polymorphs by probing their magnetic exchange interactions, stemming from the paramagnetic nature of the Ti³⁺ (d¹) ion.[1]

-

Elemental Analysis: Techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for titanium and titration methods (e.g., Volhard method) for chlorine are used to confirm the stoichiometry of the synthesized product.[8]

Applications in Catalysis

The primary application of TiCl₃, including the β-form, is in Ziegler-Natta catalysis for the polymerization of α-olefins like propylene (B89431) and ethylene.[10] The catalytic activity and stereospecificity are highly dependent on the polymorph used.[11] While the violet α, γ, and δ forms are generally more stereospecific for producing isotactic polypropylene, the brown β-form is also an active catalyst, though it tends to show lower stereospecificity.[11]

Ziegler-Natta Polymerization Mechanism

The Cossee-Arlman mechanism is the most widely accepted model for Ziegler-Natta polymerization. The process involves the activation of the titanium catalyst by an organoaluminum co-catalyst, followed by the repeated insertion of monomer units.

-

Catalyst Activation: The organoaluminum compound (e.g., triethylaluminum, AlEt₃) reacts with the surface of the TiCl₃ crystal. It alkylates a titanium atom, creating an active titanium-carbon bond and a vacant coordination site.[12]

-

π-Complex Formation: An alkene monomer molecule coordinates to the vacant orbital on the titanium center, forming a π-complex.[13]

-

Migratory Insertion: The polymer chain (initially the alkyl group) migrates and inserts into the coordinated alkene. This step extends the polymer chain by one monomer unit and regenerates the vacant site.[13]

-

Propagation: A new monomer molecule coordinates to the newly vacated site, and the insertion process repeats, leading to the growth of the polymer chain.[13]

-

Termination: The polymer chain growth is eventually terminated through various pathways, such as β-hydride elimination or reaction with a chain transfer agent like hydrogen.[10]

References

- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Titanium(III)_chloride [chemeurope.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Materials Data on TiCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. chembk.com [chembk.com]

- 6. TITANIUM CHLORIDE (TiCl3) | Cl3Ti | CID 62646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 11. studylib.net [studylib.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Preparation and Characterization of γ-Titanium Trichloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the synthesis and analysis of gamma-titanium trichloride (B1173362) (γ-TiCl₃), a significant compound in catalysis and chemical synthesis. It outlines specific experimental protocols, summarizes key quantitative data, and illustrates the workflows involved.

Introduction to Titanium Trichloride (TiCl₃)

Titanium(III) chloride, with the chemical formula TiCl₃, is an inorganic compound and one of the most common halides of titanium.[1] It is a crucial catalyst, particularly in the manufacturing of polyolefins like polypropylene.[1][2][3] TiCl₃ is a d¹ compound, making its derivatives paramagnetic.[1][2]

TiCl₃ exists in four distinct crystalline forms, or polymorphs: α, β, γ, and δ.[1][3] These forms can be distinguished by their crystallography and magnetic properties.[1] The primary structural difference lies in the packing of the chloride anions. In the violet, layered α-form, the chloride anions are hexagonal close-packed, while in the γ-form, they adopt a cubic close-packed arrangement.[1][2] The brown, needle-like β-form consists of chains of TiCl₆ octahedra.[1] The δ-form is an intermediate structure between the α and γ forms.[1] This guide will focus on the preparation and characterization of the γ-TiCl₃ polymorph.

Preparation of γ-Titanium Trichloride

The synthesis of TiCl₃ typically involves the reduction of titanium tetrachloride (TiCl₄).[1] While various reducing agents like hydrogen, titanium metal, and organosilicon compounds can be used to produce different polymorphs, the γ-form is commonly prepared through reduction with aluminum.[3][4][5]

Synthesis via Aluminum Reduction of TiCl₄

The reaction of aluminum metal with TiCl₄ at elevated temperatures yields a product that is often a co-crystallized composition with aluminum chloride, approximately AlTi₃Cl₁₂.[6] To avoid the formation of a hard, difficult-to-handle cake, the reaction is advantageously carried out in a heated grinding machine, such as a ball mill.[6]

Experimental Protocol: Synthesis of γ-TiCl₃

Materials and Equipment:

-

Titanium tetrachloride (TiCl₄)

-

Fine aluminum powder

-

Heated ball mill or similar heated grinding apparatus

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line and associated glassware

-

Anhydrous, non-polar solvent (e.g., petroleum ether) for washing

-

Vacuum pump

Procedure:

-

System Preparation: Ensure all glassware and the ball mill are thoroughly dried and purged with an inert gas (e.g., Argon) to eliminate atmospheric moisture and oxygen, as TiCl₄ and TiCl₃ are highly reactive with water and air.[7]

-

Charging the Reactor: Under an inert atmosphere, charge the heated ball mill with a stoichiometric amount of fine aluminum powder.

-

Reaction Initiation: Slowly add liquid titanium tetrachloride (TiCl₄) to the aluminum powder in the mill.

-

Reaction Conditions: Heat the ball mill to a temperature in the range of 100°C to 200°C while initiating the grinding process.[6] The combination of heat and mechanical grinding facilitates the reaction and prevents the formation of a solid cake.[6] The overall reaction is: 3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃.

-

Reaction Completion and Purification: Continue the process until the reaction is complete, which can be monitored by pressure changes or visual observation of the consumption of reactants. After cooling, any unreacted TiCl₄ can be removed under vacuum.[6]

-

Product Isolation: The resulting free-flowing powder product is a composition of TiCl₃ and AlCl₃.[6] The product should be washed with an anhydrous, non-polar solvent like petroleum ether to remove soluble impurities and then dried under vacuum.

-

Storage: Store the final, purple, crystalline γ-TiCl₃ product under a dry, inert atmosphere.

Characterization of γ-Titanium Trichloride

Confirming the successful synthesis of the γ-polymorph requires specific analytical techniques. The most critical methods are X-ray diffraction for structural identification and electron microscopy for morphological analysis.

X-ray Diffraction (XRD)

XRD is the definitive method for distinguishing between the TiCl₃ polymorphs. The diffraction pattern provides information about the crystal structure, allowing for the identification of the cubic close-packed chloride lattice characteristic of the γ-form.[1][2]

Experimental Protocol: XRD Analysis

Materials and Equipment:

-

Synthesized γ-TiCl₃ powder

-

XRD instrument with a sealed sample holder or an inert atmosphere chamber

-

Glovebox (Argon or Nitrogen filled)

-

Low-background sample holder (e.g., zero-diffraction silicon)

-

Kapton or similar X-ray transparent film

Procedure:

-

Sample Preparation (Inert Atmosphere): Transfer the synthesized TiCl₃ powder into a glovebox to prevent exposure to air and moisture.

-

Mounting: Finely grind a small amount of the sample, if necessary, to ensure random crystal orientation. Tightly pack the powder into the recess of a low-background sample holder.

-

Sealing: Cover the sample holder with an X-ray transparent film (e.g., Kapton), ensuring the film is taut and the edges are sealed to create an airtight environment.

-

Data Acquisition: Transfer the sealed sample holder to the XRD instrument. Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using a common X-ray source like Cu Kα radiation.

-

Data Analysis: Compare the obtained diffraction pattern with reference patterns from crystallographic databases to confirm the γ-TiCl₃ phase. The pattern should be distinct from those of α, β, and δ polymorphs.[8][9][10]

Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the material's morphology, particle size, and microstructure. SEM provides images of the particle shape and surface topology, while TEM offers higher resolution images of individual crystallites.[8]

Experimental Protocol: SEM Analysis

Materials and Equipment:

-

Synthesized γ-TiCl₃ powder

-

SEM instrument

-

Glovebox

-

SEM stubs with conductive carbon tape

-

Inert gas sample transfer vessel (optional, but recommended)

Procedure:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox, carefully mount a small, representative amount of the TiCl₃ powder onto an SEM stub covered with double-sided conductive carbon tape.

-

Coating (if necessary): For high-resolution imaging of non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied via sputtering. However, given the nature of TiCl₃, this should be done with caution and may be omitted for basic morphological analysis.

-

Transfer and Imaging: If available, use an inert gas transfer vessel to move the prepared stub from the glovebox to the SEM chamber without air exposure.

-

Analysis: Insert the sample into the SEM. Acquire images at various magnifications to observe the particle size distribution, aggregation state, and crystal habit. Elemental composition can be semi-quantitatively assessed using Energy-Dispersive X-ray Spectroscopy (EDS).

Applications in Research and Development

While renowned as a Ziegler-Natta catalyst for olefin polymerization, TiCl₃ also serves as a specialized reagent in organic synthesis due to its reducing properties.[1][3] For professionals in drug development, it is particularly useful as a chemical derivatization agent for the analysis of potentially mutagenic impurities (PMIs). It can readily reduce functional groups like N-oxides and nitro compounds, facilitating their detection and characterization by techniques such as high-resolution mass spectrometry.[11]

Quantitative Data Summary

The following tables summarize the key properties of TiCl₃ polymorphs.

Table 1: Crystallographic Properties of Major TiCl₃ Polymorphs

| Property | α-TiCl₃ | β-TiCl₃ | γ-TiCl₃ |

| Crystal System | Trigonal / Hexagonal[3][12] | Hexagonal | Cubic |

| Chloride Packing | Hexagonal Close-Packed[1][2] | - | Cubic Close-Packed[1][2] |

| Color | Violet[1] | Brown[1][13] | Red-Violet / Purple[1][5] |

| Morphology | Layered / Flakes[1] | Needles / Fibrous[1][5] | Layered Crystal[5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | TiCl₃[1] |

| Molar Mass | 154.225 g/mol [1] |

| Appearance | Red-violet, hygroscopic crystals[1] |

| Density | 2.64 g/cm³[1] |

| Melting Point | 440 °C (decomposes)[1][5] |

| Solubility | Very soluble in water; soluble in acetone, acetonitrile.[1] |

| Magnetic Property | Paramagnetic[1][2] |

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of γ-TiCl₃ via aluminum reduction.

Caption: Workflow for the characterization of synthesized γ-TiCl₃.

Caption: Relationships and conversions between TiCl₃ polymorphs.[3][5]

References

- 1. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Titanium(III)_chloride [chemeurope.com]

- 3. youtube.com [youtube.com]

- 4. inorganic chemistry - what are the methods to reduce ticl4 to ticl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Titanous chloride | 7705-07-9 [amp.chemicalbook.com]

- 6. US3032390A - Process for the preparation of composition of aluminum, titanium and chlorine having approximate composition alti3cl12 - Google Patents [patents.google.com]

- 7. This compound [chembk.com]

- 8. electrochemsci.org [electrochemsci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

δ-titanium trichloride as a Ziegler-Natta catalyst precursor

An In-depth Technical Guide to δ-Titanium Trichloride (B1173362) as a Ziegler-Natta Catalyst Precursor

Introduction

The discovery of Ziegler-Natta catalysts in the 1950s revolutionized polymer science, enabling the synthesis of stereoregular polymers like isotactic polypropylene (B1209903) and high-density polyethylene.[1][2][3] These catalysts are typically based on transition metal compounds from Groups IV-VIII, with titanium chlorides being of paramount importance.[1][4] Titanium(III) chloride (TiCl₃) exists in several crystalline forms, or polymorphs (α, β, γ, δ), each exhibiting distinct catalytic properties.[5] The violet-colored forms, particularly the δ-modification, are known for their high stereospecificity in the polymerization of α-olefins.[6] This guide provides a detailed technical overview of δ-titanium trichloride (δ-TiCl₃), covering its preparation, activation, and role as a precursor in Ziegler-Natta catalysis.

Structure and Properties of Titanium Trichloride Polymorphs

This compound exists in four distinct crystalline modifications, which can be broadly categorized into layered (violet) and fibrous (brown) structures. The catalytic activity and, crucially, the stereospecificity of the catalyst are highly dependent on the specific polymorph used.[5]

-

α-TiCl₃ : This form has a layered hexagonal close-packed structure.

-

β-TiCl₃ : This brown, needle-like form consists of linear chains of TiCl₆ octahedra.[5][7] It is generally the initial product from the reduction of TiCl₄ by organoaluminum compounds and exhibits low stereospecificity.[6][8][9]

-

γ-TiCl₃ : This violet form has a layered cubic close-packed structure.

-

δ-TiCl₃ : This is a violet, structurally disordered form that can be considered an interface between the α and γ structures.[7] It possesses high stereospecificity, similar to the α and γ forms, making it a highly effective catalyst precursor for producing crystalline, isotactic polymers.[7][6]

The higher stereospecificity of the layered violet forms (α, γ, and δ) is attributed to the structure of the active sites located on the crystal surfaces.

Synthesis of δ-Titanium Trichloride Precursor

The industrial preparation of δ-TiCl₃ typically involves a two-step process: the reduction of titanium tetrachloride (TiCl₄) to β-TiCl₃, followed by a thermal or chemical treatment to convert the β-form into the more stereospecific δ-form.

Experimental Protocol 1: Two-Step Synthesis of δ-TiCl₃

Step 1: Reduction of TiCl₄ to β-TiCl₃

This step involves the reduction of titanium tetrachloride using an organoaluminum compound, such as diethylaluminum chloride (Al(C₂H₅)₂Cl) or triethylaluminum (B1256330) (Al(C₂H₅)₃).[3]

-

Reactants : Titanium tetrachloride (TiCl₄), organoaluminum reducing agent (e.g., Al(C₂H₅)₂Cl), and an inert hydrocarbon solvent (e.g., hexane).[4]

-

Procedure :

-

In an inert atmosphere (e.g., nitrogen or argon), a solution of TiCl₄ in a hydrocarbon solvent is prepared in a reaction vessel.

-

The organoaluminum reducing agent is slowly added to the TiCl₄ solution. The reaction is exothermic and should be controlled.

-

The reduction is typically carried out at a low temperature initially, then raised to a specific temperature range, for instance, between 60°C and 110°C.[8][9]

-

The reaction mixture is stirred for a period of less than one hour to ensure complete reduction.[8][9]

-

The resulting brown precipitate is the β-TiCl₃ polymorph.

-

Step 2: Conversion of β-TiCl₃ to δ-TiCl₃

The less active β-form is converted to the highly active δ-form through a controlled heat treatment.

-

Procedure :

-

The β-TiCl₃ precipitate from Step 1 is aged by heating the suspension.

-

The heat treatment is conducted at temperatures up to 250°C, commonly in the range of 150°C to 200°C.[8][9]

-

This thermal treatment induces a crystallographic transformation from the brown β-form to the violet δ-form.[8][9]

-

After the conversion, the solid catalyst is separated from the liquid reaction mixture by filtration or decantation, washed multiple times with a hydrocarbon solvent to remove soluble by-products, and dried under vacuum.[9]

-

The resulting product is a fine, violet powder of δ-TiCl₃, often in a composition with aluminum trichloride (e.g., TiCl₃·xAlCl₃), which is ready to be used as a catalyst precursor.

Table 1: Summary of Synthesis Parameters for Active TiCl₃

| Parameter | Value/Range | Source |

| Reduction Temperature | 60°C to 110°C (Preferred: 70°C to 90°C) | [8][9] |

| Reduction Time | < 1 hour (e.g., 1 to 45 minutes) | [8][9] |

| Post-Reduction Aging | 10 to 60 minutes at reduction temperature | [9] |

| β to δ Conversion Temp. | Up to 250°C (Common: 150°C to 200°C) | [8][9] |

| Final TiCl₃ Concentration | 0.20 to 0.75 mmol/L | [9] |

Catalyst Activation and Polymerization

The δ-TiCl₃ precursor is not catalytically active on its own. It requires activation by a cocatalyst, typically an organoaluminum compound like triethylaluminum (TEA, Al(C₂H₅)₃).[3][10]

1. Formation of Active Sites: The activation process involves the reaction of the organoaluminum cocatalyst with the surface of the δ-TiCl₃ crystal.[11] This reaction leads to the alkylation of surface titanium atoms, creating the catalytically active Ti-C bonds. The active centers are believed to be titanium ions with an empty coordination site, which is essential for monomer coordination.[7]

2. Polymerization Mechanism (Cossee-Arlman): The most widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman model.[6]

-

Monomer Coordination : An α-olefin monomer (e.g., propylene) coordinates to the vacant orbital of the activated titanium center via its π-electrons.[1]

-

Insertion : The coordinated monomer then inserts into the existing Ti-C bond. This step involves the migration of the alkyl group (the growing polymer chain) to the monomer, forming a new, longer alkyl chain attached to the titanium center and regenerating the vacant coordination site.[1][6]

-

Chain Propagation : The process of coordination and insertion repeats, leading to the growth of a long polymer chain.[1] The stereochemistry of the polymer is dictated by the specific geometry of the catalyst's active site, which guides the orientation of the incoming monomer during the insertion step.

3. Chain Termination: Polymer chain growth is terminated through several pathways, such as β-hydride elimination or reaction with a chain transfer agent like hydrogen, which is often added to control the molecular weight of the polymer.[3]

Experimental Protocol 2: Propylene (B89431) Polymerization

-

Materials : δ-TiCl₃ catalyst precursor, triethylaluminum (TEA) cocatalyst, purified propylene monomer, inert hydrocarbon solvent (e.g., heptane), hydrogen (for molecular weight control).

-

Procedure :

-

A polymerization reactor is rendered inert and charged with the hydrocarbon solvent.

-

The cocatalyst (TEA) is introduced into the reactor, followed by the δ-TiCl₃ precursor. The Al/Ti molar ratio is a critical parameter influencing catalyst activity.

-

The reactor is brought to the desired polymerization temperature (e.g., 0°C to 100°C) and pressure.[12]

-

If used, hydrogen is fed into the reactor.

-

Propylene monomer is continuously fed into the reactor to maintain a constant pressure.

-

The polymerization is allowed to proceed for a set duration.

-

The reaction is terminated by stopping the monomer feed and adding a deactivating agent like methanol.

-

The resulting polymer (polypropylene) is collected, washed to remove catalyst residues, and dried.

-

Table 2: Representative Propylene Polymerization Data

| Catalyst System | Cocatalyst | Temperature (°C) | Activity (kg PP / g Ti·h) | Isotacticity Index (%) |

| δ-TiCl₃ | Al(C₂H₅)₃ | 70 | High | >95 |

| β-TiCl₃ | Al(C₂H₅)₃ | 70 | Moderate | Low |

(Note: Specific activity values vary widely based on precise synthesis conditions, cocatalyst ratios, and polymerization parameters. The table reflects general performance characteristics noted in the literature.)[6]

Conclusion

δ-Titanium trichloride remains a cornerstone of Ziegler-Natta catalysis for the production of stereoregular polyolefins. Its specific layered crystal structure is fundamental to achieving the high isotacticity required for commercial-grade polypropylene. The synthesis of the δ-polymorph through the reduction of TiCl₄ and subsequent thermal treatment is a well-established industrial process. Understanding the protocols for its preparation, the mechanism of activation with organoaluminum cocatalysts, and the subsequent polymerization steps is critical for researchers and professionals in the fields of polymer chemistry and materials science. While modern catalysts often employ supports like magnesium chloride to enhance activity, the fundamental principles established with unsupported δ-TiCl₃ catalysts laid the groundwork for the entire field of stereospecific polymerization.[3][13]

References

- 1. byjus.com [byjus.com]

- 2. pslc.ws [pslc.ws]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Ziegler Natta Catalyst [sathee.iitk.ac.in]

- 5. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. US4259466A - Preparation of an active ticl3 catalyst - Google Patents [patents.google.com]

- 9. US4192774A - Preparation of an active TiCl3 catalyst - Google Patents [patents.google.com]

- 10. journal.bcrec.id [journal.bcrec.id]

- 11. researchgate.net [researchgate.net]

- 12. NO782258L - PROCEDURE FOR PREPARING A TICL3 POLYMERIZATION CATALYST - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Paramagnetic Properties of Titanium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) chloride (TiCl₃), a compound of significant interest in catalysis and organic synthesis, exhibits notable paramagnetic properties stemming from the d¹ electronic configuration of the titanium(III) ion.[1][2] This guide provides a comprehensive technical overview of the core principles governing the paramagnetism of TiCl₃, details on its various polymorphic forms, and experimental methodologies for characterizing its magnetic behavior.

The Ti³⁺ ion possesses a single unpaired electron in its 3d orbital, rendering TiCl₃ paramagnetic and causing it to be attracted to a magnetic field.[1] This inherent paramagnetism is a key characteristic that distinguishes it from the diamagnetic trihalides of heavier elements in the same group, such as hafnium and zirconium.[3] The study of these magnetic properties provides valuable insights into the electronic structure and bonding within the different crystalline forms of TiCl₃.

Theoretical Framework

Crystal Field Theory and d-Orbital Splitting

The magnetic properties of titanium(III) chloride are fundamentally explained by Crystal Field Theory (CFT).[4][5][6] In the solid state, each Ti³⁺ ion is in an octahedral coordination sphere, surrounded by six chloride ligands.[1] The electrostatic field created by these ligands lifts the degeneracy of the five d-orbitals, splitting them into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[7][8]

For the d¹ configuration of Ti³⁺, the single electron occupies one of the t₂g orbitals (d_xy, d_xz, or d_yz).[4] The energy difference between the t₂g and e_g sets is known as the crystal field splitting energy (Δo). The absorption of light can excite this electron from the t₂g to the e_g level, which is responsible for the violet color of TiCl₃ solutions, although the transition is Laporte-forbidden and thus not very intense.[1][4]

d-orbital splitting in an octahedral field.

The Jahn-Teller Effect

As a d¹ system in an octahedral environment, the ground electronic state of the [TiCl₆]³⁻ unit is triply degenerate (the single electron can occupy the d_xy, d_xz, or d_yz orbital). According to the Jahn-Teller theorem, any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy.[9][10] This distortion in Ti³⁺ complexes can lead to a lowering of symmetry from a perfect octahedron.[1] This effect can be observed in the electronic spectra of Ti(III) compounds.[1]

Polymorphs of Titanium(III) Chloride and their Magnetic Properties

Titanium(III) chloride is known to exist in at least four distinct crystalline forms, or polymorphs, which can be distinguished by their crystallography and magnetic properties.[1]

-

α-TiCl₃: In the alpha form, the chloride anions are arranged in a hexagonal close-packed lattice.[1] The Ti³⁺ ions occupy octahedral sites between the chloride layers. The large distance between titanium cations (3.60 Å) precludes direct metal-metal bonding.[1]

-

β-TiCl₃: This polymorph crystallizes as brown needles and consists of chains of face-sharing TiCl₆ octahedra.[1] This arrangement results in a significantly shorter Ti-Ti distance of 2.91 Å, indicating strong metal-metal interactions along the chains.[1] These interactions have a profound effect on the magnetic properties, leading to different magnetic behavior compared to the layered forms.

-

γ-TiCl₃: In the gamma modification, the chloride anions adopt a cubic close-packed arrangement.[1]

-

δ-TiCl₃: The delta form represents an intermediate structure with disorder in the stacking of the chloride layers, lying between the alpha and gamma structures.[1]

The different structural arrangements, particularly the Ti-Ti distances, influence the extent of magnetic exchange interactions between adjacent paramagnetic Ti³⁺ centers.

Quantitative Magnetic Data

| Compound | Polymorph | Magnetic Susceptibility (χ_m) at 25 °C (cm³/mol) |

| Titanium(III) Chloride | Not Specified | +1110.0 x 10⁻⁶[1] |

Note: The magnetic susceptibility of the different polymorphs will vary, particularly for β-TiCl₃, due to the strong metal-metal interactions.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species. For Ti³⁺ (a d¹ ion), ESR spectroscopy can provide detailed information about the electronic environment of the unpaired electron. However, in the solid state, strong exchange interactions between Ti³⁺ centers can lead to EPR-silent states at room temperature.[13] Low-temperature ESR studies may reveal signals, often attributed to defect structures within the crystal lattice.[13]

Due to the limited availability of consistent experimental ESR data for the solid polymorphs of TiCl₃, a comprehensive data table is not provided. Theoretical studies and experimental work on related Ti(III) complexes suggest that the g-tensor and hyperfine coupling constants are sensitive to the coordination environment and any distortions from ideal octahedral symmetry.[14][15]

Experimental Protocols

Given the air- and moisture-sensitive nature of titanium(III) chloride, all sample handling and preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4]

Magnetic Susceptibility Measurement using a Gouy Balance

The Gouy balance is a classical method for determining the magnetic susceptibility of a powdered solid.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, finely grind the TiCl₃ sample to ensure homogeneity.

-

Carefully pack the powdered sample into a pre-weighed Gouy tube of known length and diameter to a uniform density.

-

Seal the Gouy tube hermetically to prevent any exposure to air and moisture during the measurement.

-

-

Measurement:

-

Suspend the sealed Gouy tube from a sensitive balance, with the bottom of the sample positioned in the center of the poles of a powerful electromagnet.

-

Record the apparent mass of the sample with the magnetic field off (m_off).

-

Apply a strong, uniform magnetic field and record the new apparent mass (m_on).

-

The change in mass (Δm = m_on - m_off) is directly proportional to the magnetic susceptibility of the sample.

-

-

Calibration and Calculation:

-

The instrument is calibrated using a standard with a known magnetic susceptibility, such as HgCo(SCN)₄.

-

The mass susceptibility (χ_g) and molar susceptibility (χ_m) are calculated from the change in mass, the strength of the magnetic field, the sample mass, and the calibration constant.

-

Workflow for Gouy Balance Measurement.

Magnetic Susceptibility Measurement using SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer offers much higher sensitivity than the Gouy balance and is the preferred method for detailed magnetic characterization, including temperature-dependent studies.[7]

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, weigh a small amount of the powdered TiCl₃ sample (typically a few milligrams).[3]

-

Load the sample into a gelatin capsule or a specially designed sample holder.

-

For highly air-sensitive samples, sealing them in a quartz tube under an inert atmosphere is recommended.[1][4]

-

The sample holder is then placed inside a plastic straw, which is attached to the magnetometer's sample rod.

-

-

Measurement Protocol:

-

The sample is loaded into the SQUID magnetometer, which is then purged with helium gas.

-

The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

-

For temperature-dependent susceptibility, the sample is typically cooled to a low temperature (e.g., 2 K) in zero field (Zero-Field-Cooled, ZFC), and then the magnetic moment is measured as the temperature is increased in the presence of a small applied magnetic field. A subsequent measurement can be taken while cooling the sample in the same field (Field-Cooled, FC).

-

-

Data Analysis:

-

The raw data (magnetic moment) is corrected for the diamagnetic contribution of the sample holder.

-

The molar magnetic susceptibility (χ_m) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the sample.

-

The effective magnetic moment (μ_eff) can then be calculated from the molar susceptibility and temperature.

-

Workflow for SQUID Magnetometry.

Conclusion

The paramagnetic properties of titanium(III) chloride are a direct consequence of its d¹ electronic configuration. The existence of different polymorphs with distinct crystal structures leads to variations in magnetic behavior, which can be probed using techniques such as Gouy balance and SQUID magnetometry. Proper handling under inert atmosphere is critical for obtaining accurate experimental data. Further research to obtain detailed temperature-dependent magnetic and ESR data for each of the polymorphs would provide a more complete understanding of the structure-property relationships in this important compound.

References

- 1. qdusa.com [qdusa.com]

- 2. holmarc.com [holmarc.com]

- 3. sc.edu [sc.edu]

- 4. researchgate.net [researchgate.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. fizika.si [fizika.si]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. lsa.umich.edu [lsa.umich.edu]

- 10. A mononuclear, terminal titanium(III) imido - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Techniques | The Holland Group [holland.chem.yale.edu]

- 13. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 14. Gouy balance - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Titanium Trichloride for Researchers and Scientists

Introduction

Titanium trichloride (B1173362) (TiCl₃), a highly reactive and versatile inorganic compound, serves as a crucial reagent and catalyst in various chemical syntheses. This guide provides an in-depth overview of its chemical properties, safety data, and a detailed experimental protocol for its application in reductive coupling reactions, a technique of significant interest in organic synthesis and drug development.

Core Properties and Safety Data

For safe and effective handling, a thorough understanding of the physicochemical and toxicological properties of titanium trichloride is essential. The following table summarizes key quantitative data extracted from various safety data sheets.

| Property | Value | Reference |

| Chemical Formula | TiCl₃ | [1][2][3] |

| CAS Number | 7705-07-9 | [1][2][3][4][5] |

| Molecular Weight | 154.23 g/mol | [1][3][5] |

| Appearance | Red-violet, hygroscopic crystals; may also appear as a purple liquid or white to off-white/pale yellow powder. | [2][3][6] |

| Density | 2.64 g/cm³ | [2] |

| Melting Point | 440 °C (decomposes) | [2][4] |

| Solubility | Very soluble in water; soluble in acetone, acetonitrile, and certain amines; insoluble in ether and hydrocarbons. | [2][4] |

| Hazard Class | Pyrophoric Solid 1, Skin Corrosion 1B | [1] |

| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) | [1] |

| UN Number | UN 3264 | [4] |

Experimental Protocol: McMurry Reductive Coupling of Aldehydes

The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, a transformation of significant utility in the synthesis of complex organic molecules. This compound is a key reagent in generating the low-valent titanium species that mediate this reaction.

Objective: To synthesize an alkene from an aldehyde using a McMurry coupling reaction.

Materials:

-

This compound (TiCl₃)

-

Lithium aluminum hydride (LiAlH₄) or Zinc-Copper couple (Zn(Cu))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aldehyde substrate

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

-

Syringes and needles

Methodology:

-

Preparation of the Low-Valent Titanium Reagent:

-

Under an inert atmosphere of argon or nitrogen, suspend this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride or a zinc-copper couple, to the stirred suspension. The color of the mixture will typically change, indicating the formation of the low-valent titanium species.

-

-

Reductive Coupling:

-

Dissolve the aldehyde substrate in anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the aldehyde solution to the prepared low-valent titanium reagent via syringe.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of aqueous potassium carbonate solution.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.

-

Visualizing the McMurry Reaction Workflow

The following diagram illustrates the key steps and transformations in the McMurry reductive coupling reaction.

Caption: Workflow of the McMurry reductive coupling reaction.

This technical guide provides a foundational understanding of this compound for laboratory professionals. Due to its hazardous nature, all handling and experimental procedures should be conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.

References

- 1. 氯化钛(III) ≥99.995% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS 7705-07-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 塩化チタン(III) 溶液 10-15% TiCl3 basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Titanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium trichloride (B1173362) (TiCl₃), a compound of immense industrial significance, particularly as a cornerstone of Ziegler-Natta catalysis in polymer production, possesses a rich and layered history. This whitepaper provides a comprehensive technical exploration of the discovery and historical development of titanium trichloride. It meticulously details the initial synthesis and characterization of this pivotal inorganic compound, traces the evolution of its production methodologies, and elucidates the discovery and properties of its various crystalline polymorphs. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, this guide offers researchers and professionals a thorough understanding of the foundational science behind this compound.

The Dawn of Discovery: Early Syntheses and Characterization

The mid-19th century witnessed a burgeoning interest in the chemistry of titanium, an element discovered in the late 18th century. While a singular "discovery" of this compound is not attributed to a single individual, the foundational work on titanium chlorides was laid by several eminent chemists of the era. Initial preparations of what was then often referred to as "titanous chloride" involved the reduction of the more stable titanium tetrachloride (TiCl₄).

One of the earliest documented methods for preparing this compound was through the reduction of titanium tetrachloride with hydrogen gas at high temperatures. This method, though effective in a laboratory setting, was not readily scalable for industrial production due to the high energy input and the challenges of handling gaseous reagents at elevated temperatures.

Experimental Protocol: Synthesis of this compound by Hydrogen Reduction of Titanium Tetrachloride (Historical Method)

-

Apparatus: A hard glass or porcelain tube fitted with a gas inlet and outlet, placed within a tube furnace capable of reaching temperatures of at least 500°C. A condenser and collection flask are connected to the outlet. All apparatus must be scrupulously dried to prevent hydrolysis of the titanium chlorides.

-

Reagents:

-

Titanium tetrachloride (TiCl₄), freshly distilled.

-

Dry hydrogen gas (H₂).

-

An inert gas, such as nitrogen or argon, for purging the system.

-

-

Procedure:

-

The reaction tube is assembled in the furnace and the entire system is purged with a stream of dry inert gas to remove any air and moisture.

-

A slow stream of dry hydrogen gas is introduced into the reaction tube.

-

The furnace is heated to a temperature between 500°C and 700°C.

-

Once the desired temperature is reached, a controlled stream of titanium tetrachloride vapor, carried by the hydrogen gas, is passed through the hot tube.

-

The reduction of TiCl₄ to TiCl₃ occurs within the heated zone, with the solid violet-colored this compound depositing on the cooler parts of the tube just beyond the furnace.

-

Unreacted TiCl₄ and hydrogen chloride (HCl) gas, a byproduct of the reaction, pass through the condenser and are collected in the flask.

-

After the reaction is complete, the apparatus is cooled to room temperature under a continuous flow of inert gas.

-

The solid this compound is carefully scraped from the walls of the reaction tube in an inert atmosphere to prevent oxidation and hydrolysis.

-

The chemical equation for this reaction is:

2 TiCl₄(g) + H₂(g) → 2 TiCl₃(s) + 2 HCl(g)

Early characterization of the resulting violet solid confirmed its composition as TiCl₃. Its paramagnetic nature, a consequence of the d¹ electron configuration of the Ti³⁺ ion, was also a key identifying feature.

The Polymorphs of this compound: A Tale of Four Crystals

A significant breakthrough in the understanding of this compound came with the discovery of its existence in multiple crystalline forms, or polymorphs. These polymorphs, designated as alpha (α), beta (β), gamma (γ), and delta (δ), exhibit distinct crystal structures and, consequently, different catalytic activities. The preparation method plays a crucial role in determining which polymorph is formed.

| Polymorph | Crystal System | Color | Key Structural Feature | Typical Preparation Method |

| α-TiCl₃ | Hexagonal | Violet | Layered structure with hexagonal close-packed chloride ions. | High-temperature ( > 600°C) reduction of TiCl₄ with H₂ or Al. |

| β-TiCl₃ | Orthorhombic | Brown | Fibrous structure with chains of TiCl₆ octahedra. | Low-temperature ( < 200°C) reduction of TiCl₄ with organoaluminum compounds. |

| γ-TiCl₃ | Cubic | Violet | Layered structure with cubic close-packed chloride ions. | Grinding of α-TiCl₃ or reduction of TiCl₄ at moderate temperatures. |

| δ-TiCl₃ | Mixed Hexagonal/Cubic | Violet | Disordered layered structure, intermediate between α and γ forms. | Extensive grinding of α- or γ-TiCl₃. |

Experimental Protocol: Synthesis of α-Titanium Trichloride by Aluminum Reduction

-

Apparatus: A sealed reaction vessel, typically a stainless-steel autoclave, equipped with a stirrer and a heating mantle. An inert atmosphere glovebox is required for handling reagents and products.

-

Reagents:

-

Titanium tetrachloride (TiCl₄), anhydrous.

-

Aluminum (Al) powder, fine grade.

-

An inert solvent, such as heptane (B126788) or benzene.

-

-

Procedure:

-

Inside an inert atmosphere glovebox, the autoclave is charged with aluminum powder and the inert solvent.

-

The autoclave is sealed, removed from the glovebox, and placed in the heating mantle.

-

The stirrer is started, and the vessel is heated to approximately 150-200°C.

-

Titanium tetrachloride is slowly and carefully added to the heated suspension of aluminum powder. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

The reaction mixture is held at the reaction temperature for several hours with continuous stirring to ensure complete reaction.

-

After the reaction is complete, the autoclave is cooled to room temperature.

-

The solid product, a mixture of α-TiCl₃ and aluminum trichloride (AlCl₃), is collected by filtration inside the glovebox.

-

The product is washed with the inert solvent to remove any unreacted TiCl₄ and soluble impurities.

-

The resulting solid is dried under vacuum.

-

The overall reaction is:

3 TiCl₄ + Al → 3 TiCl₃ + AlCl₃

The Ziegler-Natta Revolution: this compound as a Catalyst

The history of this compound took a dramatic turn in the 1950s with the groundbreaking work of Karl Ziegler and Giulio Natta. They discovered that a combination of this compound and an organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), formed a highly effective catalyst for the polymerization of olefins, particularly propylene (B89431). This discovery, which led to the Nobel Prize in Chemistry in 1963, revolutionized the plastics industry, enabling the production of stereoregular polymers like isotactic polypropylene.

The catalytic activity of the Ziegler-Natta system is highly dependent on the crystalline form of the this compound used. The layered structures of the α, γ, and δ polymorphs provide the active sites on their crystal surfaces where the polymerization of propylene occurs, leading to the formation of highly ordered polymer chains.

Caption: The Ziegler-Natta polymerization process.

Logical Relationships of this compound Polymorphs

The different crystalline forms of this compound are not entirely independent entities. They are related through synthesis conditions and physical transformations, as illustrated in the following diagram. High temperatures generally favor the formation of the more thermodynamically stable α-form, while lower temperatures and the presence of organometallic reagents can lead to the kinetically favored β-form. Mechanical grinding is a key method for converting the layered α and γ forms into the more catalytically active, disordered δ-form.

Caption: Relationships between TiCl₃ polymorphs.

Conclusion

From its initial synthesis in the 19th century through simple reduction methods to its pivotal role in the multi-billion dollar polymer industry, the journey of this compound is a testament to the profound impact of fundamental chemical research. The discovery of its various crystalline forms and the elucidation of their distinct properties have been instrumental in the development of advanced materials. For researchers and professionals in chemistry and drug development, a deep understanding of the history and fundamental properties of this remarkable compound remains essential for future innovation.

A Preliminary Investigation into the Reactivity of Titanium Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium trichloride (B1173362) (TiCl₃) is a versatile and powerful reagent in organic synthesis, primarily utilized for its reducing and coupling capabilities. This technical guide provides an in-depth overview of the reactivity of TiCl₃, focusing on its application in key organic transformations, including the McMurry coupling of carbonyls, the reduction of N-oxides and nitro compounds, and the synthesis of substituted indoles. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.

Introduction

Titanium trichloride, a violet, crystalline solid, is a salt of titanium in the +3 oxidation state.[1] Its utility in organic chemistry stems from its strong reducing potential and Lewis acidic character.[1] TiCl₃ is often used in conjunction with a co-reductant, such as zinc, lithium aluminum hydride, or magnesium, to generate low-valent titanium species that are the active reagents in many transformations.[2] This guide explores the practical applications of TiCl₃ in several important classes of organic reactions.

Key Reactivities of this compound

Reductive Coupling of Carbonyls: The McMurry Reaction

The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes.[2] This reaction is particularly useful for the synthesis of sterically hindered and cyclic alkenes. The active low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent, facilitates the deoxygenative coupling of two carbonyl groups.[3]

| Entry | Carbonyl Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 1 | Benzophenone (B1666685) | LiAlH₄ | THF | Tetraphenylethylene | 87 | [2] |

| 2 | Adamantanone | LiAlH₄ | DME | Adamantylideneadamantane | 85 | [2] |

| 3 | Cyclododecanone | TiCl₃/Zn-Cu | DME | Cyclododecene | 80-90 | [3] |

| 4 | Retinal | TiCl₃/LiAlH₄ | DME | β-Carotene | 50 | [3] |

| 5 | 4-Methoxyacetophenone | TiCl₄/Zn | THF | 1,2-Bis(4-methoxyphenyl)-1,2-dimethylethene | 78 | [4] |

This protocol is adapted from a standard literature procedure.[3]

Materials:

-

Titanium (III) chloride (15.4 g, 0.1 mol)

-

Lithium aluminum hydride (1.9 g, 0.05 mol)

-

Benzophenone (9.1 g, 0.05 mol)

-

Anhydrous Tetrahydrofuran (THF) (250 mL)

-

10% Aqueous K₂CO₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

A dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous THF (150 mL) and titanium (III) chloride under a nitrogen atmosphere.

-

The resulting purple suspension is cooled to 0 °C, and lithium aluminum hydride is added portion-wise over 15 minutes.

-

The cooling bath is removed, and the black mixture is stirred at room temperature for 30 minutes, then heated to reflux for 1 hour.

-

A solution of benzophenone (9.1 g) in anhydrous THF (100 mL) is added dropwise to the refluxing mixture over 1.5 hours.

-

The reaction mixture is refluxed for an additional 16 hours.

-

After cooling to room temperature, the reaction is quenched by the slow, dropwise addition of 10% aqueous K₂CO₃ solution (50 mL).

-

The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF (2 x 50 mL).

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol (B145695) to afford tetraphenylethylene.

Caption: General workflow for a McMurry coupling reaction.

Reduction of N-Oxides

This compound is an effective reagent for the deoxygenation of N-oxides to their corresponding amines.[5] This transformation is particularly useful in drug metabolism studies and for the synthesis of nitrogen-containing heterocycles.[6] The reaction is generally fast and proceeds under mild conditions.[5]

| Entry | N-Oxide Substrate | Solvent | Product | Yield (%) | Reference |

| 1 | Pyridine N-oxide | Dichloromethane (B109758) | Pyridine | >95 | [5] |

| 2 | Trimethylamine N-oxide | Water | Trimethylamine | >95 | [5] |

| 3 | Strychnine N-oxide | Methanol | Strychnine | >95 | [5] |

| 4 | N-Methylmorpholine N-oxide | Dichloromethane | N-Methylmorpholine | >95 | [5] |

This protocol is a general representation based on literature descriptions.[5][6]

Materials:

-

Pyridine N-oxide (1.0 g, 10.5 mmol)

-

Titanium (III) chloride (15% solution in aq. HCl, ~10 mL, ~21 mmol)

-

Dichloromethane (50 mL)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

Procedure:

-

Pyridine N-oxide is dissolved in dichloromethane (20 mL) in a round-bottom flask.

-

The titanium (III) chloride solution is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

The reaction mixture is stirred for 30 minutes at room temperature, during which the color of the solution may change.

-

The mixture is then carefully neutralized by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

The resulting mixture is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield pyridine.

Reduction of Nitro Compounds

Aromatic and aliphatic nitro compounds can be efficiently reduced to the corresponding primary amines using this compound.[7] This method offers an alternative to other reduction techniques, such as catalytic hydrogenation, and is often compatible with a variety of functional groups.

| Entry | Nitro Substrate | Product | Yield (%) | Reference |